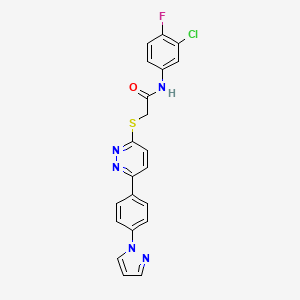

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Descripción

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thio-linked pyrazole-phenyl moiety and an N-(3-chloro-4-fluorophenyl)acetamide group.

Synthetic routes for analogous acetamides typically involve coupling reactions between heterocyclic carboxylic acids (or thio-derivatives) and aryl amines. For example, describes a related synthesis using 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, suggesting that the target compound may be synthesized via similar thiol- or acid-mediated coupling strategies .

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5OS/c22-17-12-15(4-7-18(17)23)25-20(29)13-30-21-9-8-19(26-27-21)14-2-5-16(6-3-14)28-11-1-10-24-28/h1-12H,13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXYIXWSPSXALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

Formation of the Pyridazine Ring: The pyridazine ring is often synthesized by the condensation of a hydrazine derivative with a diketone.

Thioacetamide Group Introduction: The thioacetamide group is introduced through the reaction of a thiol with an acyl chloride.

Final Coupling Reaction: The final step involves coupling the pyrazole and pyridazine intermediates with the thioacetamide group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro and fluoro positions.

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structural features to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide exhibit significant biological activities, particularly in oncology and anti-inflammatory pathways.

Anti-Cancer Activity

Studies have shown that derivatives of pyrazole and pyridazine can act as inhibitors of various kinases involved in cancer progression. For instance, compounds designed with similar frameworks have been tested for their efficacy against BCR-ABL kinase, a target in chronic myeloid leukemia (CML). These studies reveal that certain derivatives exhibit potent inhibitory activity, suggesting that the compound may also possess anti-cancer properties .

Inflammatory Response Modulation

The compound's structure may allow it to interact with inflammatory pathways. Research has pointed towards the role of thioacetamides in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases. The inhibition of specific pathways such as NF-kB or NLRP3 inflammasome is a potential area for exploration .

Case Studies and Research Findings

Several studies have documented the effects of compounds with similar structures:

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide could have several therapeutic applications:

1. Oncology : As a potential inhibitor of tyrosine kinases involved in cancer progression.

2. Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.

3. Neuroprotective Agents : Given the role of pyrazole derivatives in neuroprotection, further research could explore this avenue.

Mecanismo De Acción

The mechanism of action of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of the target compound, a comparative analysis with structurally related acetamides is provided below.

Structural Analogues

Compound A : (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 189, from ) .

| Feature | Target Compound | Compound A |

|---|---|---|

| Core Structure | Pyridazine with thioether linkage | Pyridine with indazole and alkyne substituents |

| Pyrazole Substitution | 4-(1H-pyrazol-1-yl)phenyl | 3,5-bis(difluoromethyl)-1H-pyrazol-1-yl |

| Acetamide Group | N-(3-chloro-4-fluorophenyl) | N-(complex aryl-ethyl chain with difluorophenyl and hydroxy-methylbutynyl groups) |

| Key Substituents | Chloro, fluoro, thioether | Difluoromethyl, methylsulfonyl, hydroxy-methylbutynyl |

Pharmacokinetic and Electronic Properties

- Lipophilicity : The 3-chloro-4-fluorophenyl group in the target compound enhances lipophilicity compared to Compound A’s polar hydroxy-methylbutynyl and methylsulfonyl groups. This may improve membrane permeability but reduce aqueous solubility.

- Metabolic Stability : The thioether linkage in the target compound could be susceptible to oxidation, whereas Compound A’s difluoromethyl and methylsulfonyl groups may confer resistance to metabolic degradation .

Actividad Biológica

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide , with CAS number 1019097-04-1, is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and kinase inhibition activities, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Recent research highlights the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |

| MCF-7 | 0.46 ± 0.04 | Induction of apoptosis |

| SF-268 | 31.5 | Cell cycle arrest |

Studies have shown that compounds similar to the target molecule exhibit significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further development as anticancer agents .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been studied extensively for their ability to inhibit inflammatory pathways. For instance, compounds that share similar structural motifs have been reported to inhibit p38 MAPK and COX enzymes, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha .

Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival. The compound's design suggests it may act as a BCR-ABL kinase inhibitor, which is significant in treating chronic myeloid leukemia (CML). Research indicates that related pyrazole compounds exhibit strong inhibitory activity against BCR-ABL with IC50 values as low as 8.5 nM . The molecular docking studies confirm that these compounds effectively bind to the active site of the kinase.

Case Studies

- Pyrazole Derivatives in Cancer Treatment : A study by Li et al. demonstrated that pyrazole derivatives showed efficacy against HCT116 and MCF-7 cell lines with IC50 values comparable to established chemotherapeutics .

- Inflammation Models : In animal models, pyrazole-based compounds have shown promise in reducing inflammation markers significantly when administered during induced inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide, and how can yield/purity be improved?

- Methodology :

- Stepwise coupling : Begin with the preparation of the pyridazine-thioether intermediate via nucleophilic substitution between 6-chloropyridazine derivatives and thiol-containing precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : React the thioether intermediate with 3-chloro-4-fluoroaniline using coupling agents like EDCI/HOBt in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

- Characterization workflow :

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 7.2–8.5 ppm), acetamide NH (δ ~10.2 ppm), and pyrazole C-H signals .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Screening strategies :

- Enzyme inhibition assays : Target kinases (e.g., TRK family) using fluorescence-based ADP-Glo™ kinase assays at 10 µM compound concentration .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- SAR framework :

- Core modifications : Replace the pyridazine ring with pyrimidine or triazole moieties to assess impact on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to evaluate changes in metabolic stability .

- Bioisosteric replacement : Substitute the thioether linkage with sulfoxide/sulfone groups to study electronic effects on potency .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

- Crystallography workflow :

- Crystal growth : Use vapor diffusion (e.g., DMSO/water) to obtain single crystals suitable for X-ray diffraction .

- Data refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters for sulfur and chlorine atoms .

- Key metrics : Analyze bond angles (e.g., C-S-C ~105°) and π-π stacking distances (3.4–3.8 Å) to predict intermolecular interactions .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- ADME profiling :

- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) and correlate with in vivo efficacy .

Q. What experimental designs are robust for in vivo efficacy studies?

- In vivo protocols :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.